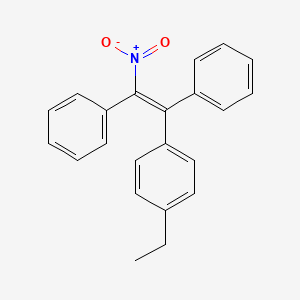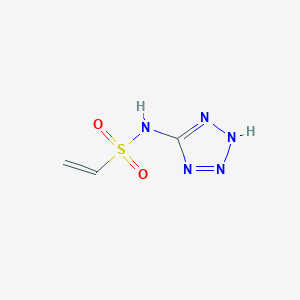
5-(Vinylsulfamido)-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Vinylsulfamido)-tetrazole: is a compound that features a tetrazole ring substituted with a vinylsulfamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Vinylsulfamido)-tetrazole typically involves the reaction of a tetrazole derivative with a vinylsulfamido precursor. One common method is the sulfonylation of tetrazole with vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Vinylsulfamido)-tetrazole: undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products
The major products formed from these reactions include epoxides, amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Vinylsulfamido)-tetrazole: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials due to its reactive vinyl group.
Wirkmechanismus
The mechanism by which 5-(Vinylsulfamido)-tetrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The vinylsulfamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-(Vinylsulfamido)-tetrazole: can be compared with other similar compounds such as:
Vinyl sulfonamides: These compounds share the vinylsulfamido group but lack the tetrazole ring, making them less versatile in terms of reactivity and binding interactions.
Tetrazole derivatives: Compounds with different substituents on the tetrazole ring may have varying chemical properties and applications.
The uniqueness of This compound lies in its combination of the vinylsulfamido group and the tetrazole ring, providing a balance of reactivity and stability that is advantageous for various applications.
Eigenschaften
Molekularformel |
C3H5N5O2S |
|---|---|
Molekulargewicht |
175.17 g/mol |
IUPAC-Name |
N-(2H-tetrazol-5-yl)ethenesulfonamide |
InChI |
InChI=1S/C3H5N5O2S/c1-2-11(9,10)6-3-4-7-8-5-3/h2H,1H2,(H2,4,5,6,7,8) |
InChI-Schlüssel |
UPJOATMRHXHFPC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)NC1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


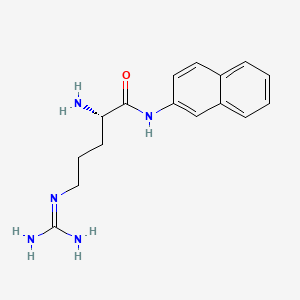
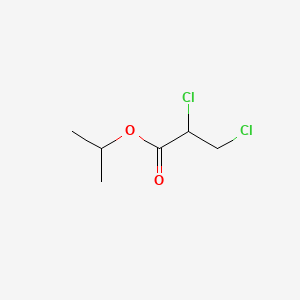
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
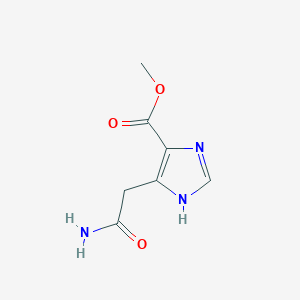
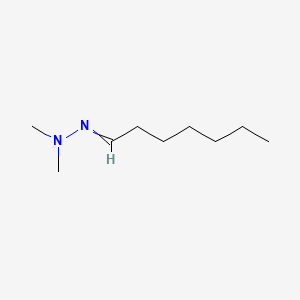
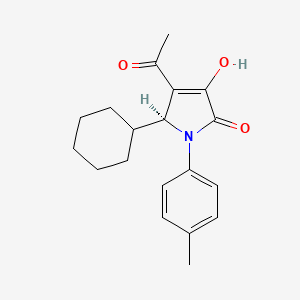
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)

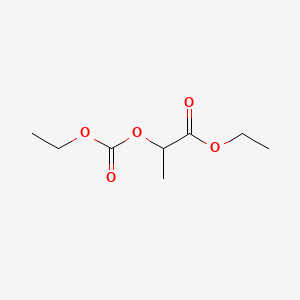
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
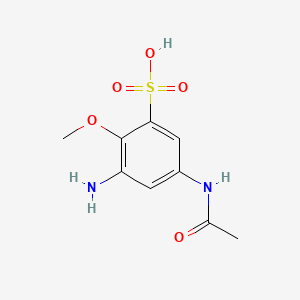
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
